2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene
Description
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN/c15-13-6-7-14(16)12(8-13)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDINODOEORPMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651449 | |
| Record name | N-Benzyl-1-(5-bromo-2-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019558-55-4 | |
| Record name | N-Benzyl-1-(5-bromo-2-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Bromination and Fluorination
The CN1157812A patent outlines a method starting with para-toluidine (4-methylaniline):
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Nitration : Treatment with mixed acid (H2SO4/HNO3) at -5°C to +5°C introduces a nitro group at position 3, yielding 3-nitro-4-methylaniline.
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Diazotization and Bromination : Diazonium salt formation followed by bromine substitution using CuBr/HBr produces 2-nitro-4-bromotoluene.
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Reduction : Sodium sulfide reduces the nitro group to an amine, forming 2-amino-4-bromotoluene.
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Diazotization Fluoridation : Anhydrous HF and NaNO2 replace the amine with fluorine, yielding 2-fluoro-4-bromotoluene.
Key Data :
| Step | Reagents | Temperature | Time (h) | Yield* |
|---|---|---|---|---|
| 1 | H2SO4, HNO3 | -5°C to +5°C | 1–2 | 85% |
| 2 | CuBr, HBr | 70–100°C | 0.5–1 | 78% |
| 3 | Na2S | Reflux | 15–20 | 90% |
| 4 | HF, NaNO2 | -5°C to +3°C | 1–2 | 75% |
*Yields estimated from stoichiometric ratios in patent examples.
Alternative Bromination of Fluorobenzene
The US5847241A patent describes bromination of fluorobenzene at subzero temperatures to achieve para selectivity:
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Conditions : Liquid Br2, FeCl3 catalyst (0.5–2 wt%), -20°C to -60°C.
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Outcome : 85–90% para-bromofluorobenzene with minimal ortho byproducts.
Comparison :
| Method | Selectivity (para:ortho) | Temperature | Catalyst |
|---|---|---|---|
| CN1157812A | 9:1 | 70–100°C | CuBr |
| US5847241A | 20:1 | -20°C to -60°C | FeCl3 |
Low-temperature bromination minimizes dihalogenation but requires stringent moisture control.
Introduction of the Benzylaminomethyl Group
Side-Chain Bromination
The CN1157812A protocol brominates the methyl group of 2-fluoro-4-bromotoluene via UV-initiated radical bromination :
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Conditions : Br2 (4–6:1 molar ratio), UV light (λ > 300 nm), 160–180°C.
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Product : 2-fluoro-4-bromo-benzyl bromide (110–120°C/0.1 MPa distillate).
Nucleophilic Amination
Replacing the benzyl bromide with benzylamine proceeds via SN2 mechanism :
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Reagents : Benzylamine (1.2 eq), K2CO3 (2 eq), DMF, 80°C, 12 h.
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Workup : Aqueous extraction, column chromatography (SiO2, hexane:EtOAc 4:1).
Optimization Data :
| Solvent | Base | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| DMF | K2CO3 | 80°C | 12 | 68% |
| THF | Et3N | 60°C | 18 | 52% |
| DMSO | NaOH | 100°C | 8 | 45% |
DMF with K2CO3 maximizes yield by stabilizing the transition state and scavenging HBr.
Alternative Synthetic Routes
Direct Aminomethylation via Mannich Reaction
A hypothetical route involves:
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Mannich Reaction : Condensing 4-bromo-1-fluorobenzaldehyde with benzylamine and formaldehyde.
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Reduction : Reducing the imine to the amine using NaBH4.
Challenges :
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Low regioselectivity for aminomethyl group placement.
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Competing over-alkylation forms tertiary amines.
Ullmann Coupling
Introducing the benzylaminomethyl group via copper-catalyzed coupling :
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Substrate : 2-bromo-4-fluoro-1-iodobenzene.
Limitations :
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Requires pre-functionalized aryl halides.
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Limited scalability due to catalyst loading.
Industrial-Scale Considerations
Scientific Research Applications
2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, potentially exhibiting biological activity.
Materials Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate molecular interactions and pathways.
Mechanism of Action
The mechanism by which 2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the benzylaminomethyl group allows for potential interactions with nucleophilic sites, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations:
However, the amine moiety may improve solubility in polar solvents .
Electronic Effects : Bromo and fluoro substituents create a strongly electron-deficient aromatic ring, favoring electrophilic substitution at position 3 or 3. This contrasts with analogs like 1-bromo-4-fluoro-2-methylbenzene, where methyl’s electron-donating effect slightly counteracts ring deactivation .
Reactivity in Synthesis: Compounds with –O– or –NH– linkages (e.g., benzyloxy or benzylaminomethyl) are more prone to oxidation or hydrolysis under acidic conditions compared to halogen-only analogs .
Biological Activity
2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene is an organic compound characterized by a fluorinated benzene ring, a bromine atom at position 4, and a benzylaminomethyl substituent at position 2. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₃BrFN
- Molecular Weight : 284.16 g/mol
- CAS Number : 1019558-55-4
The unique structure of this compound suggests potential interactions with biological targets, which may lead to significant pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, the incorporation of halogen atoms (like bromine and fluorine) can enhance the antimicrobial efficacy of organic molecules. Although direct studies on this compound's antimicrobial activity are scarce, its structural characteristics suggest it could be effective against various bacterial strains.
Anticancer Potential
Compounds that contain similar functional groups have been investigated for their anticancer properties. The benzylaminomethyl group may contribute to the inhibition of cancer cell proliferation by interfering with key signaling pathways involved in tumor growth. Further studies are needed to elucidate specific anticancer mechanisms associated with this compound.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is another area of interest. Preliminary findings suggest that it could potentially inhibit enzymes involved in critical biochemical pathways, such as those regulating metabolism or cell signaling.
Study on Antimicrobial Activity
In a study examining the antimicrobial potential of halogenated compounds, derivatives similar to this compound were tested against multiple strains of bacteria. The results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting that further exploration into this compound's antimicrobial properties could yield promising results .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| Similar Halogenated Compound | Escherichia coli | 15 µg/mL |
Anticancer Research
A related study investigated the effects of structurally similar compounds on cancer cell lines. The findings suggested that these compounds could induce apoptosis in specific cancer cells through the activation of caspase pathways. While direct evidence for this compound is lacking, the structural parallels warrant further investigation .
Q & A
Q. What synthetic routes are recommended for 2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene, and what key reaction conditions should be prioritized?
- Methodological Answer : A common approach involves coupling benzylamine derivatives with bromo-fluorobenzene precursors. For example, toluene-based reactions with benzylamine (0.27 mL per 2.44 mmol substrate) under reflux conditions can introduce the benzylaminomethyl group . Optimize stoichiometry and solvent polarity to avoid byproducts like unreacted intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) is advised. Monitor reaction progress using TLC with UV visualization.
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substitution patterns. For example, aromatic protons in fluorinated regions typically appear downfield (δ 7.2–7.8 ppm), while benzylaminomethyl protons resonate near δ 3.5–4.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] at m/z 323.03 for CHBrFN).
- FT-IR : Look for N-H stretches (~3300 cm) and C-Br vibrations (~550 cm) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., N) to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing the benzylaminomethyl substituent?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of benzylamine, improving coupling efficiency .
- Catalysis : Add catalytic Cu(I) or Pd(0) to facilitate cross-coupling reactions, reducing side-product formation.
- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition risks. Use microwave-assisted synthesis for accelerated kinetics .
Q. How should researchers resolve discrepancies in NMR data for this compound?
- Methodological Answer :
- Isotopic Labeling : Use F NMR to clarify fluorine environments and N-labeled benzylamine to track amine interactions.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16) to identify structural mismatches .
- Crystallography : If crystals are obtainable, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What strategies validate the compound’s potential as a pharmaceutical intermediate?
- Methodological Answer :
- Bioactivity Screening : Test against target receptors (e.g., kinase inhibitors) using in vitro assays. Derivatives with fluorinated aromatic systems often exhibit enhanced binding affinity .
- Metabolic Stability : Use hepatic microsome assays (human or rodent) to assess metabolic degradation rates.
- Toxicity Profiling : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity in cell lines (e.g., HEK293) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results in different studies?
- Methodological Answer :
- Assay Reproducibility : Standardize protocols (e.g., cell line passage number, incubation time) across labs.
- Chemical Purity : Verify compound purity (>95% via HPLC) to rule out impurities skewing results .
- Receptor Heterogeneity : Account for species-specific receptor variations (e.g., human vs. murine models) using ortholog comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
